molecular formula C15H25N3 B10889232 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine

1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine

Cat. No.: B10889232
M. Wt: 247.38 g/mol
InChI Key: IAOUYWHUUSPNOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

      Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be prepared through organic synthesis.

      Reaction Conditions: The exact reaction conditions would depend on the specific synthetic pathway chosen.

      Industrial Production: Information on large-scale industrial production methods is limited, but it may be synthesized in research or pharmaceutical laboratories.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions typical of piperazines and pyridines.

      Common Reagents and Conditions:

      Major Products: The products formed depend on the specific reaction conditions and substituents involved.

  • Scientific Research Applications

      Biology and Medicine: It may serve as a scaffold for designing bioactive molecules, including potential drugs.

      Industry: While not widely used industrially, it could find applications in specialized chemical processes.

  • Mechanism of Action

    • The exact mechanism of action for this compound is not well-documented.
    • It likely interacts with biological targets (e.g., receptors, enzymes) due to its structural features.
    • Further research is needed to elucidate its specific molecular pathways.
  • Comparison with Similar Compounds

      Uniqueness: Its combination of a pyridine and piperazine moiety makes it unique.

      Similar Compounds: Other related compounds include piperazines, pyridines, and hybrid structures combining both.

    Properties

    Molecular Formula

    C15H25N3

    Molecular Weight

    247.38 g/mol

    IUPAC Name

    1-pentan-3-yl-4-(pyridin-3-ylmethyl)piperazine

    InChI

    InChI=1S/C15H25N3/c1-3-15(4-2)18-10-8-17(9-11-18)13-14-6-5-7-16-12-14/h5-7,12,15H,3-4,8-11,13H2,1-2H3

    InChI Key

    IAOUYWHUUSPNOL-UHFFFAOYSA-N

    Canonical SMILES

    CCC(CC)N1CCN(CC1)CC2=CN=CC=C2

    Origin of Product

    United States

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